3-Amino-4-phenyl-4-thiazoline-2-thione
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Overview
Description
3-Amino-4-phenyl-4-thiazoline-2-thione is a heterocyclic compound featuring a thiazoline ring with an amino group and a phenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-phenyl-4-thiazoline-2-thione typically involves the reaction of thiourea with α-bromoacetophenone. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-phenyl-4-thiazoline-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazoline ring to a thiazolidine ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazoline derivatives.
Scientific Research Applications
3-Amino-4-phenyl-4-thiazoline-2-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4-phenyl-4-thiazoline-2-thione involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA replication. These actions contribute to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A five-membered ring containing sulfur and nitrogen.
Thiazolidine: A saturated derivative of thiazole.
Thiazolidinone: Contains a carbonyl group in the thiazolidine ring.
Uniqueness
3-Amino-4-phenyl-4-thiazoline-2-thione is unique due to the presence of both an amino group and a phenyl group on the thiazoline ring. This structural feature enhances its biological activity and makes it a versatile compound for various applications .
Properties
IUPAC Name |
3-amino-4-phenyl-1,3-thiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S2/c10-11-8(6-13-9(11)12)7-4-2-1-3-5-7/h1-6H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYFQEHISZDSHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=S)N2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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